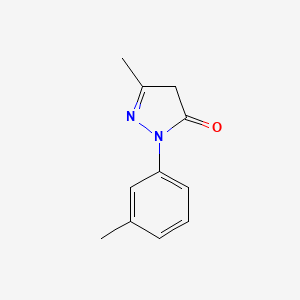

5-methyl-2-(m-tolyl)-4H-pyrazol-3-one

Description

5-Methyl-2-(m-tolyl)-4H-pyrazol-3-one is a pyrazolone derivative characterized by a pyrazole ring substituted with a methyl group at position 5 and an m-tolyl (meta-methylphenyl) group at position 2. This compound belongs to a broader class of nitrogen-containing heterocycles, which exhibit diverse biological and material applications due to their tautomeric flexibility, hydrogen-bonding capabilities, and electronic properties . Pyrazolones are structurally versatile, enabling modifications that influence reactivity, stability, and functional performance. The m-tolyl substituent introduces steric and electronic effects distinct from other aryl groups, making this compound a subject of interest in comparative studies.

Properties

IUPAC Name |

5-methyl-2-(3-methylphenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-4-3-5-10(6-8)13-11(14)7-9(2)12-13/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHZXIMAQAFUCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(m-tolyl)-4H-pyrazol-3-one typically involves the condensation of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent reduction. The reaction conditions often include:

Base: Sodium ethoxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Reflux conditions (around 78-80°C)

The reaction proceeds through the formation of an intermediate chalcone, which undergoes cyclization to form the pyrazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(m-tolyl)-4H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazolone ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Halogenating agents (e.g., bromine, chlorine) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted pyrazolones and dihydropyrazolones, which can exhibit different biological activities and properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have demonstrated the anticancer potential of 5-methyl-2-(m-tolyl)-4H-pyrazol-3-one against various cancer cell lines. The compound has shown significant cytotoxicity, with an IC50 value of approximately 0.07 μM against HCT116 cancer cells, indicating potent inhibitory effects on cell proliferation. The mechanism of action involves inhibition of cyclin-dependent kinase 2 (CDK2) and induction of apoptosis in cancer cells.

Table 1: Anticancer Activity of 5-Methyl-2-(m-tolyl)-4H-pyrazol-3-one

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.07 | CDK2 inhibition |

| MCF-7 | 8.55 | Induction of apoptosis |

| A549 | 0.08 | Inhibition of VEGF-induced growth |

Anti-inflammatory and Analgesic Effects

The compound has also been investigated for its anti-inflammatory properties. It modulates signaling pathways related to inflammation and pain, making it a candidate for treating inflammatory diseases. In animal models, it demonstrated significant reductions in pain responses compared to controls.

Antimicrobial Activity

5-Methyl-2-(m-tolyl)-4H-pyrazol-3-one exhibits promising antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. This suggests its potential as an antibacterial agent in therapeutic applications.

Synthetic Chemistry

The synthesis of 5-methyl-2-(m-tolyl)-4H-pyrazol-3-one typically involves the condensation of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate. This process often occurs under reflux conditions in solvents like ethanol or methanol.

Synthetic Route Overview:

- Reactants: 3-methylbenzaldehyde and ethyl acetoacetate

- Base: Sodium ethoxide or potassium carbonate

- Solvent: Ethanol or methanol

- Temperature: Reflux (78–80°C)

This method can be scaled up for industrial production, utilizing continuous flow reactors to enhance yield and purity.

Case Study 1: Anticancer Evaluation

A study evaluated the effects of 5-methyl-2-(m-tolyl)-4H-pyrazol-3-one on breast cancer cell lines (MCF-7). The results indicated that the compound significantly reduced cell viability in cancerous cells while maintaining high viability in normal fibroblast cells, suggesting selective cytotoxicity.

Case Study 2: Anti-inflammatory Research

In another study, the anti-inflammatory effects were assessed using animal models with induced inflammation. The compound was administered orally, resulting in a marked decrease in inflammatory markers compared to control groups.

Mechanism of Action

The mechanism of action of 5-methyl-2-(m-tolyl)-4H-pyrazol-3-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, pain, and cell proliferation.

Comparison with Similar Compounds

Table 1: Tautomeric and Crystallographic Properties

| Compound | Substituent Position | Dominant Tautomer | Hydrogen-Bonding Pattern |

|---|---|---|---|

| 5-Methyl-2-phenyl (I) | Para (none) | Keto/Enol mix | O–H∙∙∙O, N–H∙∙∙N alternating |

| 5-Methyl-2-(m-tolyl) | Meta (methyl) | Keto-dominated | Modified O–H∙∙∙O networks |

| 2-(4-Chlorophenyl)-5-methyl (II) | Para (chloro) | Keto | N–H∙∙∙Cl interactions |

Table 2: Anti-Tubercular Activity of Azo-Pyrazolones

| Compound | Substituent | IC₅₀ (µM) | Relative Activity |

|---|---|---|---|

| 1a | p-Tolyldiazenyl | 12.5 | Moderate |

| 1b | m-Tolyldiazenyl | 10.2 | High |

| 1c | 4-Chlorophenyldiazenyl | 28.7 | Low |

| 1d | 4-Bromophenyldiazenyl | 31.4 | Low |

Electronic and Steric Effects in Material Science

- 5-Methyl-2-(3-trifluoromethylphenyl)-4H-pyrazol-3-one : The electron-withdrawing trifluoromethyl group increases polarity, enhancing solubility in polar solvents compared to m-tolyl derivatives .

- Pigment Orange 34 : A dichlorobiphenyl-linked pyrazolone used as a pigment. The rigid, halogenated structure contrasts with m-tolyl derivatives, which lack such conjugation .

Table 3: Physical Properties of Selected Pyrazolones

| Compound | Substituent | Melting Point (°C) | Solubility (Polarity) |

|---|---|---|---|

| 5-Methyl-2-(m-tolyl) | m-Methylphenyl | 169–171* | Moderate |

| 5-Methyl-2-(3-CF₃-phenyl) | 3-Trifluoromethylphenyl | 174–178 | High |

| 4-(2-Methoxyphenyl)hydrazono | 2-Methoxyphenyl | 169–171 | Low |

*Estimated based on analogs in .

Biological Activity

5-Methyl-2-(m-tolyl)-4H-pyrazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

5-Methyl-2-(m-tolyl)-4H-pyrazol-3-one features a pyrazolone core with specific substituents that influence its reactivity and biological activity. The unique substitution pattern enhances its potential as a pharmacological agent, particularly in anti-inflammatory and anticancer therapies.

Biological Activities

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolone derivatives, including 5-methyl-2-(m-tolyl)-4H-pyrazol-3-one. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance, it exhibited an IC50 value of approximately 0.07 μM against HCT116 cancer cells, indicating potent inhibitory effects on cell proliferation .

Table 1: Anticancer Activity of 5-Methyl-2-(m-tolyl)-4H-pyrazol-3-one

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.07 | CDK2 inhibition |

| MCF-7 | 8.55 | Induction of apoptosis |

| A549 | 0.08 | Inhibition of VEGF-induced growth |

2. Anti-inflammatory and Analgesic Effects

The compound has also been investigated for its anti-inflammatory properties. It modulates signaling pathways associated with inflammation and pain, making it a candidate for treating inflammatory diseases. Its analgesic effects were confirmed in animal models where it reduced pain responses significantly compared to controls.

3. Antimicrobial Activity

5-Methyl-2-(m-tolyl)-4H-pyrazol-3-one has shown promising antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Table 2: Antimicrobial Activity of 5-Methyl-2-(m-tolyl)-4H-pyrazol-3-one

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Bacillus subtilis | 14 |

The biological activity of 5-methyl-2-(m-tolyl)-4H-pyrazol-3-one is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in cancer proliferation pathways, notably cyclin-dependent kinases (CDKs) .

- Receptor Modulation : It can bind to receptors that mediate inflammatory responses, thereby reducing the production of pro-inflammatory cytokines.

Case Studies

Case Study 1: Anticancer Evaluation

In a study conducted on breast cancer cell lines (MCF-7), the administration of 5-methyl-2-(m-tolyl)-4H-pyrazol-3-one resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis. This study underscores the compound's potential as a therapeutic agent against breast cancer .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of the compound in a rat model of arthritis. Treatment with 5-methyl-2-(m-tolyl)-4H-pyrazol-3-one led to a marked reduction in paw swelling and inflammatory markers, suggesting its efficacy in managing inflammatory conditions.

Q & A

Q. What are the optimal synthetic routes for 5-methyl-2-(m-tolyl)-4H-pyrazol-3-one, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions between m-tolyl aldehydes and 5-methylpyrazol-3-one derivatives. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclization steps .

- Catalysts : Acidic or basic catalysts (e.g., p-TsOH) accelerate keto-enol tautomerism critical for ring closure .

- Temperature : Reflux conditions (80–120°C) are typically required to achieve yields >70% . Characterization via NMR (¹H/¹³C) and mass spectrometry is essential to confirm purity and structural integrity .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or IR spectra often arise from tautomeric equilibria or solvent effects. Methodological solutions include:

- Variable-temperature NMR : To observe dynamic tautomerism (e.g., keto-enol shifts) .

- Computational validation : Compare experimental spectra with DFT-calculated vibrational frequencies (e.g., using Gaussian) .

- X-ray crystallography : Definitive structural assignment via SHELXL refinement .

Q. What are the standard protocols for crystallographic characterization of 5-methyl-2-(m-tolyl)-4H-pyrazol-3-one?

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule single crystals.

- Structure solution : Employ SHELXT for phase determination and SHELXL for refinement .

- Validation : Check for R-factor convergence (<5%) and validate geometry using ORTEP-3 .

Advanced Research Questions

Q. How does the m-tolyl substituent influence the compound’s electronic and steric properties?

The meta-methyl group on the phenyl ring:

- Electronic effects : Moderately electron-donating, stabilizing intermediates in nucleophilic reactions .

- Steric effects : Minimal steric hindrance compared to ortho-substituted analogs, favoring planar molecular conformations . Computational studies (e.g., NBO analysis) quantify charge distribution and hyperconjugative interactions .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Stepwise purification : Use column chromatography to isolate intermediates (e.g., Schiff base adducts) before cyclization .

- Microwave-assisted synthesis : Reduces reaction time and side products via controlled heating .

- In situ monitoring : Employ HPLC-MS to track reaction progress and optimize quenching points .

Q. How can researchers address discrepancies in thermal stability data for this compound?

Conflicting thermogravimetric (TGA) data may stem from polymorphic forms or hydration. Solutions include:

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

The pyrazolone core participates in Suzuki-Miyaura or Ullmann couplings via:

- Activation of C3-position : Halogenation (e.g., bromination) at C3 enhances oxidative addition with Pd catalysts .

- Ligand design : Bulky phosphine ligands (e.g., XPhos) improve regioselectivity in aryl-aryl bond formation . Kinetic studies (e.g., Eyring plots) elucidate activation barriers for these pathways .

Methodological Considerations for Biological Studies

Q. How should researchers design assays to evaluate the compound’s bioactivity?

- In vitro models : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) with IC₅₀ determination .

- Structure-activity relationships (SAR) : Modify substituents (e.g., nitro groups) to correlate electronic effects with potency .

- Toxicity screening : Assess cytotoxicity via MTT assays on HEK-293 or HepG2 cell lines .

Q. What computational tools predict binding modes of this compound with biological targets?

- Molecular docking : AutoDock Vina or Glide simulate interactions with protein active sites (e.g., kinases) .

- MD simulations : GROMACS evaluates binding stability over 100-ns trajectories .

- Free-energy calculations : MM-PBSA quantifies binding affinities for lead optimization .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s antioxidant activity?

Variability in DPPH/ABTS assay results may arise from:

- Radical scavenging mechanisms : pH-dependent proton transfer vs. electron donation .

- Solvent polarity : Ethanol vs. DMSO affects radical accessibility .

Standardize protocols (e.g., IC₅₀ at pH 7.4) and validate with positive controls (e.g., ascorbic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.